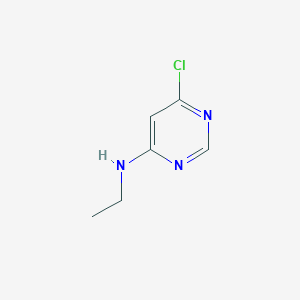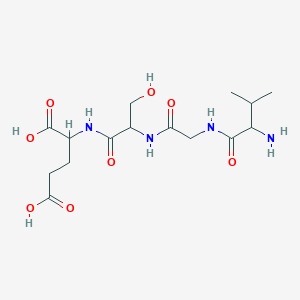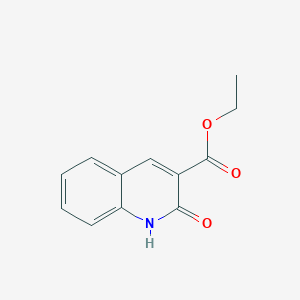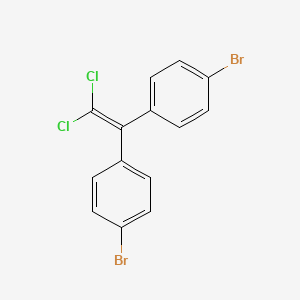
1,1-Bis(4-bromophenyl)-2,2-dichloroethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, also known as 1,1-B-2,2-DCE, is an organochlorine compound with a wide range of applications in scientific research. It is a colorless liquid with a low boiling point and low volatility. It has been used in a wide range of applications, including as a solvent, a reagent, a catalyst, and a reactant in organic synthesis. Its unique properties make it an attractive option for researchers looking to explore new reactions or pathways.
Scientific Research Applications
Polymer Synthesis and Properties
A study by Brzozowski and Kamiński (1994) explored the synthesis of new aromatic polysulphonates using 1,1-bis(4-bromophenyl)-2,2-dichloroethylene. They found that varying the catalyst quantity and reagent excess influenced the film-forming properties of the polysulphonate produced. The solubility of the polycondensation product in solvents like cyclohexanone was noteworthy (Brzozowski & Kamiński, 1994).
Biodegradation Studies
Hay and Focht (1998) investigated the cometabolism of 1,1-Dichloro-2,2-Bis(4-Chlorophenyl)Ethylene by Pseudomonas acidovorans M3GY. They discovered that cells grown on biphenyl could degrade the compound, suggesting a possible biodegradation pathway in soil (Hay & Focht, 1998).
Chemical Interaction Studies
Gaido et al. (2000) explored the interaction of compounds structurally related to 1,1-bis(4-bromophenyl)-2,2-dichloroethylene with various hormone receptors. They found that these compounds had varying degrees of agonist and antagonist activities on estrogen and androgen receptors, underscoring the complexity of their mechanism of action (Gaido et al., 2000).
Catalytic Reactions
Research by Lapierre et al. (1978) on the hydrodechlorination of 1,1-bis(p-chlorophenyl)-2,2-dichloroethylene highlighted a network of reactions using palladium and nickel catalysts. Their study provided insights into the kinetics and selectivity of these reactions (Lapierre et al., 1978).
Electrosynthesis Using Vitamin B12
Shimakoshi et al. (2004) conducted an electrosynthesis study using hydrophobic vitamin B12 as a catalyst to dechlorinate DDT, forming various products including 1,1-bis(4-chlorophenyl)-2,2-dichloroethylene. This study presented a novel approach for dechlorination reactions (Shimakoshi, Tokunaga, & Hisaeda, 2004).
properties
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMOLSVHRUAQPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323387 |
Source


|
| Record name | 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-bromophenyl)-2,2-dichloroethylene | |
CAS RN |
21655-73-2 |
Source


|
| Record name | NSC403874 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)
![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)
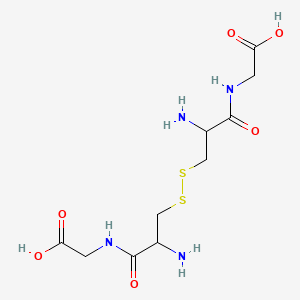
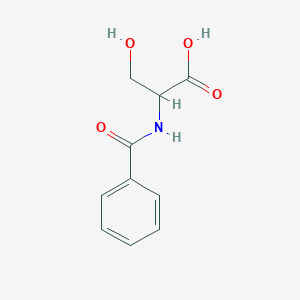

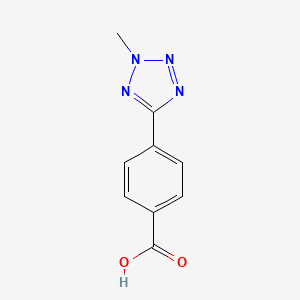
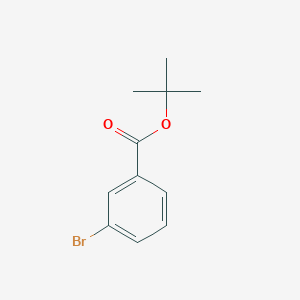

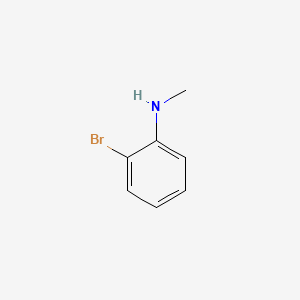
![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)
